molecular formula C13H11F3N4S2 B13363435 3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363435
M. Wt: 344.4 g/mol
InChI Key: LQOJMXDCAXYMNL-UHFFFAOYSA-N
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Description

Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a trifluoromethyl-substituted phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science .

Chemical Reactions Analysis

Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, leading to the inhibition or activation of specific biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide can be compared with other similar compounds, such as:

The uniqueness of ethyl {6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide lies in its specific combination of structural features, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C13H11F3N4S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11F3N4S2/c1-2-21-7-10-17-18-12-20(10)19-11(22-12)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3

InChI Key

LQOJMXDCAXYMNL-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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